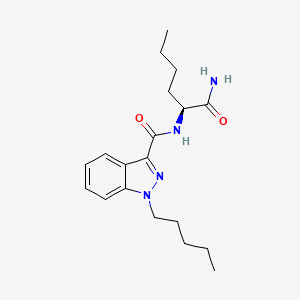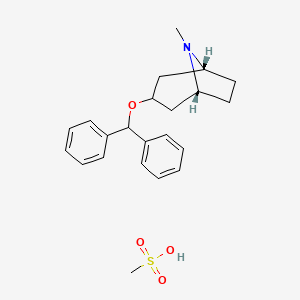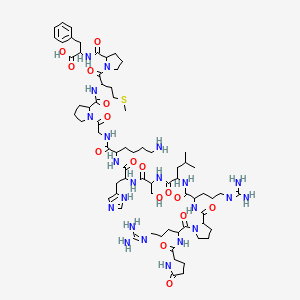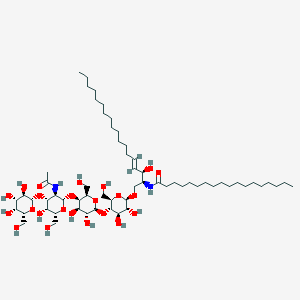
2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride, also known as Bk-2C-B HCl, is a novel psychoactive substance belonging to the phenethylamine class. It is a beta-ketone analogue of the well-known psychedelic compound 2C-B. Bk-2C-B HCl has gained attention for its psychoactive and psychedelic effects, which are similar to those of its parent compound, 2C-B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bk-2C-B HCl typically begins with 4-bromo-2,5-dimethoxybenzaldehyde. The synthetic route involves several key steps:
Grignard Reaction: The initial step involves a Grignard reaction using methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
Alpha-Bromination: The ketone undergoes alpha-bromination to introduce a bromine atom at the alpha position.
Reaction with Hexamethylenetetramine: The brominated compound reacts with hexamethylenetetramine.
Acid Hydrolysis: The final step involves acid hydrolysis to produce the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bk-2C-B HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ketone group.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC) is commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogen-substituted derivatives.
Scientific Research Applications
Bk-2C-B HCl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and characterization of new psychoactive substances.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: Limited industrial applications, primarily used in research settings
Mechanism of Action
The mechanism of action of Bk-2C-B HCl involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive and psychedelic effects. The compound’s beta-ketone structure is believed to play a role in its binding affinity and activity at these receptors .
Comparison with Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
Bk-2C-I: An analogue with an iodine substituent instead of bromine.
Other Phenethylamines: Compounds such as 2C-I, 2C-E, and 2C-T-2 share structural similarities
Uniqueness: Bk-2C-B HCl is unique due to its beta-ketone structure, which differentiates it from other phenethylamines. This structural modification influences its pharmacological properties and receptor interactions, making it distinct from its analogues .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B10765788.png)





![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)



![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)

